N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that regulates neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
As mentioned earlier, N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels can lead to reduced neuronal excitability and potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. This increase in GABA levels has been associated with reduced seizure activity in animal models of epilepsy. This compound has also been shown to reduce alcohol consumption and withdrawal symptoms in animal models of addiction. In addition, this compound has been shown to have cognitive enhancing effects in healthy individuals, potentially through its modulation of GABAergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide in lab experiments is its selectivity for GABA-AT inhibition, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its cognitive enhancing effects and potential use as a nootropic. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in clinical use.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide can be synthesized using a multi-step process starting from cyclopentanone. The first step involves the conversion of cyclopentanone to 1-cyanocyclopentane using a cyanation reaction. The resulting product is then treated with methylamine and 2-fluoroaniline to form the desired this compound compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include epilepsy, addiction, anxiety, and depression. This compound has also been investigated for its cognitive enhancing effects in healthy individuals.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-fluoro-N-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19(13-7-3-2-6-12(13)16)10-14(20)18-15(11-17)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQXZNLAUJDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.